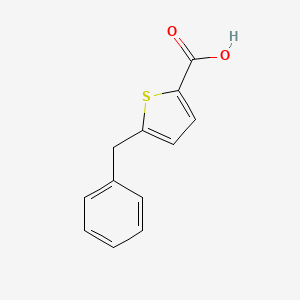

5-Benzylthiophene-2-carboxylic acid

Description

5-Benzylthiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a benzyl group at the 5-position and a carboxylic acid group at the 2-position.

Properties

IUPAC Name |

5-benzylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECSFWXPSYUWGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506608 | |

| Record name | 5-Benzylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13132-16-6 | |

| Record name | 5-Benzylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalysts : Quaternary ammonium salts (e.g., benzalkonium halides) or phosphonium-based phase transfer catalysts are employed to accelerate the reaction. Benzalkonium halides, such as lauryltrimethylammonium chloride, are preferred due to their efficiency in reducing reaction time.

-

Temperature : Optimal temperatures range between 20°C and 60°C. Exceeding 100°C promotes side reactions, while temperatures below 10°C slow kinetics.

-

Solvents : A biphasic system of water and water-immiscible organic solvents (e.g., chlorobenzene) facilitates efficient separation post-reaction.

Purification and Yield Optimization

Post-reaction, the organic layer is washed, dried, and subjected to reduced-pressure distillation to isolate tetrahydrothiophene-2,5-dicarboxylic acid diesters. Yields typically exceed 80% under optimized conditions. Subsequent dehydrogenation using acid catalysts like boric acid at 180°C–270°C under inert gas converts these diesters into thiophene-2,5-dicarboxylic acid derivatives.

Table 1: Representative Yields from Cyclization Reactions

| Starting Material | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| α,α'-Dibromoadipic acid | Benzalkonium chloride | 50 | 88.1 |

| Dimethyl α,α'-dibromoadipate | None | 25 | 56.4 |

Electrophilic Benzylation via Friedel-Crafts Alkylation

Introducing the benzyl group at position 5 of thiophene-2-carboxylic acid requires precise regioselectivity. The electron-withdrawing carboxylic acid group directs electrophiles to the meta position, enabling Friedel-Crafts alkylation under controlled conditions.

Reaction Design and Challenges

-

Electrophile Generation : Benzyl chloride or bromide, in the presence of Lewis acids (e.g., AlCl₃), generates a benzyl carbocation. However, coordination between AlCl₃ and the carboxylic acid group often deactivates the thiophene ring, necessitating protective strategies.

-

Protective Groups : Converting the carboxylic acid to a methyl or tert-butyl ester prior to benzylation mitigates interference. For example, methyl thiophene-2-carboxylate undergoes benzylation at 0°C–25°C in dichloromethane, followed by hydrolysis to regenerate the acid.

Industrial Scalability Considerations

Continuous flow reactors improve heat dissipation and reduce side reactions during exothermic benzylation steps. Automated purification systems, such as simulated moving bed chromatography, enhance yield and purity in large-scale production.

Cross-Coupling Strategies for Regioselective Functionalization

Transition-metal-catalyzed cross-coupling offers a robust method for introducing the benzyl group. The Suzuki-Miyaura reaction, utilizing 5-bromo-thiophene-2-carboxylic acid and benzylboronic acid, exemplifies this approach.

Catalytic Systems and Optimization

-

Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) in aqueous DMF enable efficient coupling at 80°C–100°C.

-

Base Selection : Potassium carbonate or phosphate buffers maintain reaction pH while minimizing ester hydrolysis.

Table 2: Cross-Coupling Reaction Parameters

| Halide Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 5-Bromo-thiophene-2-carboxylic acid | Pd(PPh₃)₄ | DMF/H₂O | 72 |

| 5-Iodo-thiophene-2-carboxylic acid | PdCl₂(dppf) | THF | 85 |

Directed Ortho-Metalation for Benzyl Group Introduction

Directed metalation leverages the carboxylic acid’s directing effects to achieve precise substitution.

Stepwise Functionalization

Yield and Limitations

Yields range from 50% to 65%, limited by competing side reactions at higher temperatures. Strict temperature control (-78°C to 0°C) is critical.

Industrial Production and Process Optimization

Scaling laboratory synthesis to industrial production involves:

-

Continuous Flow Systems : Enhancing heat and mass transfer for exothermic reactions like benzylation.

-

In Situ Monitoring : Real-time HPLC analysis ensures reaction completion and minimizes byproduct formation.

-

Solvent Recycling : Distillation and adsorption technologies recover >90% of solvents like chlorobenzene .

Chemical Reactions Analysis

Types of Reactions

5-Benzylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the 2- and 5-positions of the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

5-Benzylthiophene-2-carboxylic acid and its derivatives have been investigated for their potential anticancer properties. Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including the disruption of cell cycle progression and induction of apoptosis. For instance, compounds with similar structural motifs have shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Mechanism of Action

The mechanism by which 5-benzylthiophene-2-carboxylic acid exerts its effects may involve interaction with specific molecular targets such as enzymes and receptors. The thiophene ring allows for π-π stacking interactions and hydrogen bonding, enhancing binding affinity to biological targets.

Organic Synthesis

5-Benzylthiophene-2-carboxylic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Amidation : Reacting with amines to produce amides.

- Reduction Reactions : Transforming carboxylic acids into alcohols or aldehydes.

These transformations are crucial for developing new pharmaceuticals and agrochemicals .

Material Science

The compound has potential applications in the development of organic semiconductors due to its unique electronic properties. Thiophene derivatives are known for their ability to conduct electricity, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of 5-benzylthiophene-2-carboxylic acid into polymer matrices can enhance the performance of these materials by improving charge transport properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of thiophene derivatives, including 5-benzylthiophene-2-carboxylic acid, against various cancer cell lines. The results demonstrated significant inhibition of cell growth, particularly in MCF-7 cells, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Organic Synthesis

Research focused on synthesizing novel derivatives of 5-benzylthiophene-2-carboxylic acid through a series of chemical reactions. The study highlighted the compound's versatility as a precursor for creating complex molecules used in drug development, showcasing successful yields and purity levels through optimized synthetic routes .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Benzylthiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the carboxylic acid group can form hydrogen bonds with active site residues, modulating enzyme activity . These interactions can lead to the inhibition of specific enzymes or receptors, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ primarily in substituents at the 5-position and additional functional groups:

Physicochemical Properties

Biological Activity

5-Benzylthiophene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

5-Benzylthiophene-2-carboxylic acid features a thiophene ring with a benzyl substituent and a carboxylic acid functional group. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that 5-Benzylthiophene-2-carboxylic acid exhibits notable antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is thought to involve the disruption of bacterial cell membranes, facilitated by the compound's lipophilicity and ability to ionize at physiological pH levels .

Table 1: Antimicrobial Activity Data

2. Anticancer Activity

The anticancer potential of 5-Benzylthiophene-2-carboxylic acid has been explored in various studies. Its ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis.

Case Study: Inhibition of HeLa Cells

In a study evaluating the cytotoxic effects on HeLa cells (human cervix adenocarcinoma), 5-Benzylthiophene-2-carboxylic acid demonstrated significant inhibitory effects with an IC50 value comparable to standard chemotherapeutics like cisplatin . The compound's mechanism may involve the induction of oxidative stress leading to apoptosis in cancer cells.

Table 2: Cytotoxicity Data on Cancer Cell Lines

The biological activity of 5-Benzylthiophene-2-carboxylic acid is attributed to its structural features:

- Thiophene Ring : Engages in π-π interactions with aromatic amino acids in proteins, potentially altering their function.

- Carboxylic Acid Group : Capable of forming hydrogen bonds with active site residues, modulating enzyme activities and influencing metabolic pathways.

Research Findings

Recent studies have highlighted the compound's potential in drug development:

- Anti-inflammatory Effects : Preliminary investigations suggest that 5-Benzylthiophene-2-carboxylic acid may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models.

- Drug Development Applications : Its unique chemical structure allows it to serve as a building block for synthesizing more complex therapeutic agents, particularly those targeting calcium activated chloride channels (CaCCs), which are crucial in various physiological processes .

Q & A

Q. What are the recommended methods for synthesizing 5-Benzylthiophene-2-carboxylic acid and its derivatives?

- Methodological Answer : Synthesis typically involves coupling benzyl groups to the thiophene backbone via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, derivatives like 5-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid are synthesized using Suzuki-Miyaura coupling with aryl boronic acids under inert atmospheres (e.g., nitrogen) . Key reagents include Pd(PPh₃)₄, Na₂CO₃, and toluene/water solvent systems. Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Q. How is 5-Benzylthiophene-2-carboxylic acid characterized for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyl and thiophene moieties. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight validation. For example, derivatives such as 3-Ethoxy-5-phenylthiophene-2-carboxylic acid are analyzed using High-Resolution MS (HRMS) to confirm exact mass matches . Infrared (IR) spectroscopy verifies carboxylic acid (-COOH) and aromatic C-H stretches .

Q. What are the stability considerations for handling 5-Benzylthiophene-2-carboxylic acid in laboratory settings?

- Methodological Answer : The compound is stable under standard conditions but degrades in the presence of strong oxidizers (e.g., HNO₃, KMnO₄). Storage recommendations include airtight containers at 2–8°C with desiccants to prevent hydrolysis. Stability tests under varying pH (4–10) and thermal stress (25–60°C) are advised to assess degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, microbial strains) or compound purity. To address this:

Q. What strategies optimize reaction yields for halogenated derivatives (e.g., 5-Bromo analogs)?

- Methodological Answer : Bromination using N-bromosuccinimide (NBS) in DMF at 0–5°C minimizes side reactions. For 5-Bromobenzo[b]thiophene-2-carboxylic acid, yields improve with catalytic Lewis acids (e.g., FeCl₃) and inert gas purging to prevent oxidation . Post-reaction quenching with Na₂S₂O₃ and extraction with dichloromethane enhances purity .

Q. How can computational modeling predict the interaction of 5-Benzylthiophene-2-carboxylic acid with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding affinities to targets like COX-2 or bacterial enzymes. Use crystal structures from the PDB (e.g., 5TZ1 for COX-2) and optimize ligand conformers with Gaussian08. Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. What advanced techniques address low solubility in pharmacological assays?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to methyl esters or amides (e.g., N-benzylthiophene-2-carboxamide) using EDCl/HOBt coupling .

- Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) or use cyclodextrins (β-CD) to enhance aqueous solubility .

- Co-solvent systems : Test DMSO/PBS mixtures (<1% DMSO) to maintain cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.